molecular formula C10H9F3LiNO2 B3014756 Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 2126161-37-1

Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate

Cat. No. B3014756
CAS RN: 2126161-37-1
M. Wt: 239.12
InChI Key: VMKZOAOVCBCMCW-UHFFFAOYSA-M
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Description

“Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate” is a compound that contains a trifluoromethylpyridine (TFMP) group. TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of using lithium TFMP in lab experiments is its high potency and selectivity for the target pathways. Additionally, the compound has a relatively low toxicity profile, which makes it suitable for long-term studies. However, one of the limitations of using lithium TFMP is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on lithium TFMP. One area of interest is the potential use of the compound in the treatment of traumatic brain injury (TBI). Preclinical studies have shown that lithium TFMP can reduce the severity of TBI by modulating various signaling pathways in the brain. Another area of interest is the development of novel formulations of lithium TFMP that can improve its solubility and bioavailability. Additionally, there is a need for further studies to elucidate the exact mechanism of action of lithium TFMP and its potential therapeutic applications in other neurological disorders.

Synthesis Methods

The synthesis of lithium TFMP involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with lithium hydroxide in the presence of 2-methyl-2-propanol. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

Lithium TFMP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, lithium TFMP has been shown to exhibit neuroprotective and anti-inflammatory effects, which could potentially slow down the progression of these disorders.

properties

IUPAC Name

lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.Li/c1-9(2,8(15)16)7-5-6(3-4-14-7)10(11,12)13;/h3-5H,1-2H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKZOAOVCBCMCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=NC=CC(=C1)C(F)(F)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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